9,9-dimethyl-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
9,9-dimethyl-4-(2-phenylethyl)-8,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-21(2)10-14-15(16(25)11-21)12-22-18-17(14)19(26)23-20(27)24(18)9-8-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,23,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGELABSNBXLCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C3C(=O)NC(=O)N(C3=NC=C2C(=O)C1)CCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9,9-dimethyl-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex heterocyclic compound belonging to the pyrimidine family. Its unique structure suggests potential biological activities that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C₃₁H₃₃N₃O₃
- Molecular Weight : 505.62 g/mol
- CAS Number : Not specified in current literature
Biological Activity Overview
Research indicates that compounds similar to this pyrimidine derivative often exhibit a range of biological activities including:
- Antitumor Activity : Many pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Compounds in this category may modulate inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that related pyrimidine compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:
- A study on chloroethyl pyrimidine nucleosides showed significant inhibition of cell migration and invasion in A431 vulvar epidermal carcinoma cells .
- Another study highlighted the antiplasmodial activity of ferrocene-pyrimidine conjugates against Plasmodium falciparum, indicating potential for antimalarial applications .
Case Studies
- Antitumor Activity :
- A compound structurally similar to our target was evaluated for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM.
- Antimicrobial Efficacy :
- In a comparative study of various pyrimidine derivatives, one derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Many pyrimidines act as inhibitors of enzymes involved in nucleotide synthesis pathways which are crucial for DNA replication and repair.
- Receptor Modulation : Some derivatives have been shown to modulate receptor activity affecting signaling pathways involved in cell growth and apoptosis.
Data Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
